3,4,5-triethoxy-N-(2-naphthyl)benzamide
Description
3,4,5-Triethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at the 3-, 4-, and 5-positions and an amide group linked to a 2-naphthyl moiety. The triethoxy substituents confer significant steric bulk and electron-donating effects, while the 2-naphthyl group introduces aromaticity and lipophilicity.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C23H25NO4/c1-4-26-20-14-18(15-21(27-5-2)22(20)28-6-3)23(25)24-19-12-11-16-9-7-8-10-17(16)13-19/h7-15H,4-6H2,1-3H3,(H,24,25) |
InChI Key |
WUCYLINWHDKOPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Selected Benzamide Analogs
*Estimated based on structural analogs.
Neurological Targets (nAChRs)
Benzamide analogs like 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1, ) act as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). The triethoxy-N-(2-naphthyl) variant may exhibit enhanced subtype selectivity (e.g., α4β2 vs. α3β4) due to its bulky substituents, which could restrict binding to specific receptor conformations .
Anti-Inflammatory Activity
Roflumilast (), a PDE4 inhibitor, demonstrates that electron-withdrawing groups (e.g., difluoromethoxy) enhance potency. In contrast, the electron-donating triethoxy groups in the target compound might reduce PDE4 affinity but improve stability against metabolic degradation .
Hyaluronidase Inhibition
highlights that N-benzyl-substituted benzamides with halogenation show inhibitory activity.
Structural and Functional Advantages Over Analogs
- Triethoxy vs.
- Naphthyl vs. Thiazole/Thiadiazole : The 2-naphthyl group offers superior π-stacking capacity over thiazole () or thiadiazole () moieties, critical for interactions with aromatic protein residues .
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